molecular formula C25H24N4O6S B11065611 N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11065611
M. Wt: 508.5 g/mol
InChI Key: VWZICAFWLYMGDO-KBKYJPHKSA-N
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Description

N’-[(E)-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methylene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including methoxy, benzodioxole, pyrrole, and thienopyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The starting material, 4,7-dimethoxy-1,3-benzodioxole, is synthesized through the methoxylation of 1,3-benzodioxole using methanol and a suitable catalyst.

    Synthesis of the Thienopyridine Core: The thienopyridine core is constructed via a cyclization reaction involving a pyridine derivative and a thiophene derivative under acidic conditions.

    Coupling Reaction: The benzodioxole intermediate is then coupled with the thienopyridine core using a condensation reaction with hydrazine hydrate to form the carbohydrazide linkage.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The pyrrole and thienopyridine moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzodioxole carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Organic Electronics: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit or activate certain enzymes by forming stable complexes, thereby affecting biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide shares similarities with other thienopyridine derivatives and benzodioxole-containing compounds.

Uniqueness

    Functional Group Diversity:

    Structural Complexity: The intricate structure of this compound allows for specific interactions with biological targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C25H24N4O6S

Molecular Weight

508.5 g/mol

IUPAC Name

N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H24N4O6S/c1-14-9-16(12-31-2)18-19(29-7-5-6-8-29)23(36-25(18)27-14)24(30)28-26-11-15-10-17(32-3)21-22(20(15)33-4)35-13-34-21/h5-11H,12-13H2,1-4H3,(H,28,30)/b26-11+

InChI Key

VWZICAFWLYMGDO-KBKYJPHKSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC(=C4C(=C3OC)OCO4)OC)N5C=CC=C5)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC(=C4C(=C3OC)OCO4)OC)N5C=CC=C5)COC

Origin of Product

United States

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